Species-Independent MSC Specificity of EPLQLKM (E7) vs. Species-Restricted MSC-Targeting Peptides
EPLQLKM (E7) efficiently interacts specifically with MSCs without any species specificity, a differentiation feature not uniformly present among comparator MSC-targeting peptides. In contrast, the peptide VTAMEPGQ (VQ) is documented as rat mesenchymal stem cell specific only [1]. The broader species applicability of EPLQLKM enables cross-species experimental consistency and translational relevance that species-restricted peptides cannot provide [1].
| Evidence Dimension | Species specificity of MSC binding |
|---|---|
| Target Compound Data | No species specificity (effective across rat, human, and other mammalian MSCs) |
| Comparator Or Baseline | VTAMEPGQ (VQ): rat MSC specific only |
| Quantified Difference | Cross-species vs. single-species restriction (qualitative classification) |
| Conditions | Literature-curated ligand classification from peer-reviewed review of bone-targeting delivery systems [1] |
Why This Matters
This species independence eliminates the need for species-matched alternative peptides in multi-species studies, reducing procurement complexity and ensuring experimental continuity.
- [1] Shi C, et al. Bone-targeted drug delivery systems: A review of targeting ligands and therapeutic applications. Signal Transduction and Targeted Therapy. 2023; 8: Article 167. Table 2: Delivery ligands targeting bone cells or bone marrow. View Source
